molecular formula C21H21N3O5 B11436299 N-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-N-propan-2-yl-1,3-benzodioxole-5-carboxamide

N-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-N-propan-2-yl-1,3-benzodioxole-5-carboxamide

Cat. No.: B11436299
M. Wt: 395.4 g/mol
InChI Key: TZJRSNGMBBXGAJ-UHFFFAOYSA-N
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Description

N-{[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-N-(PROPAN-2-YL)-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE is a complex organic compound that features a combination of oxadiazole and benzodioxole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-N-(PROPAN-2-YL)-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the oxadiazole ring. One common method involves the reaction of 4-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized with an appropriate carboxylic acid derivative to yield the oxadiazole ring . The benzodioxole moiety can be introduced through a Friedel-Crafts acylation reaction using a suitable acyl chloride .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the use of catalysts to enhance the efficiency of the synthetic process .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-{[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-N-(PROPAN-2-YL)-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity . The benzodioxole moiety may enhance the compound’s binding affinity to these targets, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-N-(PROPAN-2-YL)-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE is unique due to its combination of oxadiazole and benzodioxole rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C21H21N3O5

Molecular Weight

395.4 g/mol

IUPAC Name

N-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-N-propan-2-yl-1,3-benzodioxole-5-carboxamide

InChI

InChI=1S/C21H21N3O5/c1-13(2)24(21(25)15-6-9-17-18(10-15)28-12-27-17)11-19-22-20(23-29-19)14-4-7-16(26-3)8-5-14/h4-10,13H,11-12H2,1-3H3

InChI Key

TZJRSNGMBBXGAJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(CC1=NC(=NO1)C2=CC=C(C=C2)OC)C(=O)C3=CC4=C(C=C3)OCO4

Origin of Product

United States

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